Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Description
Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a 1-benzofuran core substituted at the 5-position with a 2-(4-bromophenyl)-2-oxoethoxy group, at the 2-position with a methyl group, and at the 3-position with an ethoxycarbonyl moiety. Its molecular formula is C₂₀H₁₇BrO₅, with a molecular weight of 417.25 g/mol . This compound is of interest in medicinal chemistry due to the benzofuran scaffold’s association with diverse biological activities, including antimicrobial, antitumor, and antioxidant effects . The 4-bromophenyl and ethoxycarbonyl groups are critical for modulating physicochemical properties (e.g., lipophilicity) and metabolic stability, as evidenced by its resistance to degradation in isolated rat brain synaptosomes .
Properties
IUPAC Name |
ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrO5/c1-3-24-20(23)19-12(2)26-18-9-8-15(10-16(18)19)25-11-17(22)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVUHRNURYBINI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-[2-(4-bromophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure characterized by the following components:
- A benzofuran core.
- An ethyl ester functional group.
- A bromophenyl moiety contributing to its unique biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
Anticancer Activity
Research has highlighted the anticancer potential of benzofuran derivatives. This compound may inhibit cell proliferation in several cancer cell lines. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest, although specific pathways remain to be fully elucidated.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cellular proliferation.
- Modulation of Signaling Pathways : It could influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
Study on Antimicrobial Efficacy
A study conducted on a series of benzofuran derivatives, including this compound, demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating a promising alternative in antimicrobial therapy .
Anticancer Research
In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines such as HeLa and MCF-7. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, attributed to increased apoptosis rates as evidenced by flow cytometry analysis .
Data Tables
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-bromophenyl group in the target compound contributes to higher molecular weight and lipophilicity compared to analogs with fluorine (e.g., ) or smaller substituents.
- Bioactivity : Sulfonamide-containing analogs () may exhibit enhanced binding to biological targets due to hydrogen-bonding interactions, whereas phenyl substitutions () improve steric interactions with hydrophobic pockets.
Pharmacological and Metabolic Comparisons
Antioxidant and Metabolic Stability
- The target compound and its pyrrole-based analog (Ethyl 5-(4-bromophenyl)-1-(3-(2-(2-hydroxybenzylidene)hydrazinyl)-3-oxopropyl)-2-methyl-1H-pyrrole-3-carboxylate, ) demonstrate comparable metabolic stability in vitro, attributed to the electron-withdrawing bromine atom and ester groups, which resist oxidative degradation .
- In contrast, compounds with unsubstituted phenyl groups (e.g., Ethyl 2-methyl-5-[(pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate, ) show reduced metabolic resistance due to the absence of stabilizing halogen substituents.
Cytotoxicity and Selectivity
- Derivatives with sulfinyl or sulfonyl groups (e.g., 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran, ) exhibit higher cytotoxicity against cancer cell lines than the target compound, likely due to increased electrophilicity and interaction with cellular thiols .
- The target compound’s methyl group at C2 may reduce off-target effects compared to phenyl-substituted analogs (e.g., ), which show broader but less selective bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
